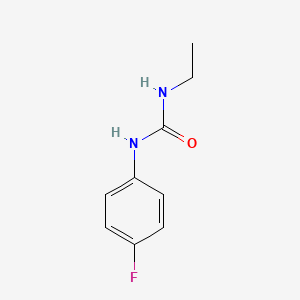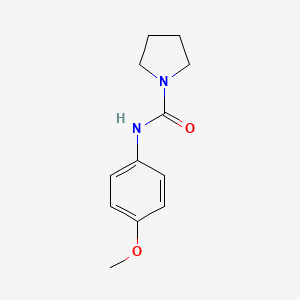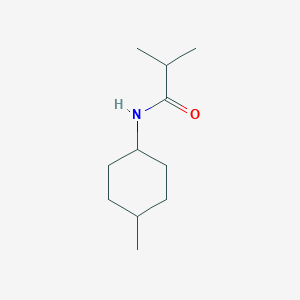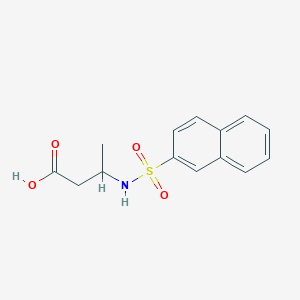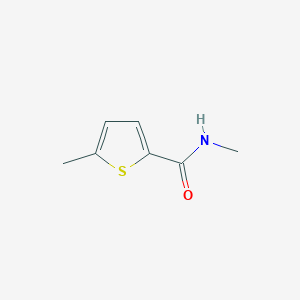
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, also known as PEPA, is a compound that has been extensively studied in the field of neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes.
Mechanism of Action
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. Specifically, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone binds to a site on the AMPA receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate and enhances its activity.
Biochemical and Physiological Effects:
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. It has also been shown to have neuroprotective effects in models of neurological disorders, including Alzheimer's disease and traumatic brain injury. However, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, a limitation of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is its potential for off-target effects, as it may bind to other sites on the AMPA receptor or interact with other neurotransmitter systems. Additionally, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone may vary depending on the specific subtype of AMPA receptor being modulated, which could complicate interpretation of results.
Future Directions
Future research on 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone could focus on a variety of areas, including:
1. Development of more selective and potent positive allosteric modulators of AMPA receptors, which could have therapeutic potential for a variety of neurological disorders.
2. Investigation of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects, including its safety and efficacy as a cognitive enhancer.
3. Examination of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on different subtypes of AMPA receptors, which could shed light on the role of these receptors in different neurological disorders.
4. Development of new animal models of neurological disorders that incorporate the use of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, which could provide new insights into the underlying mechanisms of these disorders and potential therapeutic targets.
In conclusion, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is a compound that has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. While it has shown promise as a cognitive enhancer and neuroprotective agent, further research is needed to determine its safety and efficacy in humans and to explore its potential for therapeutic applications in a variety of neurological disorders.
Synthesis Methods
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of piperazine with 3-bromopentane and subsequent treatment with ethyl chloroformate. Another method involves the reaction of piperazine with 3-chloropentane and subsequent treatment with ethyl chloroformate. Both methods have been used successfully to produce 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone with high purity and yield.
Scientific Research Applications
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. AMPA receptors are important for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity. Synaptic plasticity is a key component of learning and memory processes, and dysfunction of AMPA receptors has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(5-2)13-8-6-12(7-9-13)10(3)14/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXWHIVXJDSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)




